molecular formula C13H11BrO B13701934 2-(1-Bromoethenyl)-6-methoxynaphthalene CAS No. 77301-44-1

2-(1-Bromoethenyl)-6-methoxynaphthalene

Cat. No.: B13701934
CAS No.: 77301-44-1
M. Wt: 263.13 g/mol
InChI Key: PKFQUBCLNIRBNC-UHFFFAOYSA-N
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Description

2-(1-Bromovinyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromovinyl group at the second position and a methoxy group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromovinyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by a vinylation reaction. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the desired position. The subsequent vinylation can be achieved through a palladium-catalyzed Heck reaction, where the brominated intermediate reacts with a suitable vinyl precursor under basic conditions .

Industrial Production Methods

Industrial production of 2-(1-Bromovinyl)-6-methoxynaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromovinyl)-6-methoxynaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(1-substituted-vinyl)-6-methoxynaphthalene derivatives.

    Oxidation: Formation of 2-(1-bromovinyl)-6-formylnaphthalene or 2-(1-bromovinyl)-6-carboxynaphthalene.

    Reduction: Formation of 2-(1-bromoethyl)-6-methoxynaphthalene.

Scientific Research Applications

2-(1-Bromovinyl)-6-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromovinyl)-6-methoxynaphthalene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromovinyl)pyridine
  • 2-(1-Bromovinyl)benzene
  • 2-(1-Bromovinyl)thiophene

Uniqueness

2-(1-Bromovinyl)-6-methoxynaphthalene is unique due to the presence of both a bromovinyl and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

77301-44-1

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-(1-bromoethenyl)-6-methoxynaphthalene

InChI

InChI=1S/C13H11BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1H2,2H3

InChI Key

PKFQUBCLNIRBNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)Br

Origin of Product

United States

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